

Application Notes: m-PEG9-Amine in Targeted

Drug Delivery Systems

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Compound of Interest		
Compound Name:	m-PEG9-Amine	
Cat. No.:	B1676802	Get Quote

Introduction

m-PEG9-Amine is a monodisperse polyethylene glycol (PEG) linker containing a terminal primary amine group and a methoxy-capped terminus, with a chain of nine ethylene glycol units.[1] This heterobifunctional linker is a cornerstone in modern drug delivery, offering a precise spacer length to conjugate therapeutic molecules to targeting moieties, nanoparticles, or other functional groups.[2][3] The primary amine group provides a reactive handle for covalent attachment to molecules containing carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, or carbonyls.[4] The inherent properties of the PEG chain—hydrophilicity, biocompatibility, and non-immunogenicity—are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of conjugated drugs.[2][5]

Key Applications

- Enhanced Drug Solubility and Stability: A significant challenge in drug development is the
 poor aqueous solubility of many new chemical entities.[6] The hydrophilic PEG chain of mPEG9-Amine, when conjugated to a hydrophobic drug, can substantially increase its
 solubility in aqueous media, preventing aggregation and improving formulation stability.[1][2]
- PEGylation for Improved Pharmacokinetics: Coating the surface of drugs or drug carriers
 with PEG chains, a process known as PEGylation, is a widely used strategy to improve
 circulation half-life.[5][7] The flexible PEG chains create a hydrophilic shield that reduces
 renal clearance and minimizes uptake by the mononuclear phagocyte system (MPS),
 thereby prolonging systemic circulation.[5]



- Linker for Antibody-Drug Conjugates (ADCs): In ADC development, linkers play a critical role
 in connecting a potent cytotoxic payload to a monoclonal antibody (mAb). m-PEG9-Amine
 can be incorporated into ADC linker designs to modulate the overall properties of the
 conjugate.[8][9] Its defined length and hydrophilicity can help improve ADC solubility and
 stability, potentially leading to a better therapeutic index.
- Component of PROTACs: Proteolysis-targeting chimeras (PROTACs) are molecules that
 recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[10] m-PEG9Amine is used as a flexible linker to connect the target protein-binding ligand and the E3
 ligase-binding ligand, with the PEG chain providing favorable physicochemical properties.[8]
- Surface Modification of Nanoparticles: m-PEG9-Amine is used to functionalize the surface of nanoparticles (e.g., lipid nanoparticles, polymeric nanoparticles) for targeted drug delivery.
 [2][11] The amine group allows for the attachment of targeting ligands (e.g., peptides, antibodies) that can recognize and bind to specific cell surface receptors, thereby enhancing drug delivery to the site of action. The PEG component provides a "stealth" characteristic, reducing non-specific protein adsorption and improving circulation time.[5][11]

Data Presentation

Table 1: Physicochemical Properties of m-PEG9-Amine



Property	Value	Reference
Chemical Name	2,5,8,11,14,17,20,23,26- nonaoxaoctacosan-28-amine	[4]
CAS Number	211859-73-3	[1][8][12]
Molecular Formula	C19H41NO9	[1][8][10]
Molecular Weight	~427.5 g/mol	[1][4][12]
Appearance	Colorless to light yellow liquid or solid powder	[4][8][10]
Purity	≥95% - 98%	[1][2][4]
Solubility	Soluble in DMSO, DMF, CH2Cl2; water-miscible	[4][13]
Storage Condition	-20°C for long-term storage	[1][4]

Table 2: Impact of Amine-PEG Functionalization on Nanoparticle Properties



Parameter	Effect of m-PEG9- Amine Functionalization	Rationale	Reference
Surface Charge (Zeta Potential)	Can introduce a net positive charge.	The primary amine group (-NH3+) is protonated at physiological pH.	[11]
Hydrophilicity	Increases surface hydrophilicity.	The PEG chain is highly hydrophilic.	[2][4]
Protein Adsorption (Opsonization)	Reduces non-specific protein binding.	The PEG layer creates a steric barrier, shielding the nanoparticle surface.	[5]
Systemic Circulation Time	Increases circulation half-life.	Reduced opsonization leads to decreased clearance by the mononuclear phagocyte system.	[5]
Drug Loading	May be affected depending on the conjugation strategy.	Covalent conjugation of the drug via the PEG linker.	[2]
Targeting Capability	Enables conjugation of targeting ligands.	The terminal amine group serves as a reactive site for attaching antibodies, peptides, etc.	[11]

Experimental Protocols

Protocol 1: Amide Coupling of m-PEG9-Amine to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the conjugation of **m-PEG9-Amine** to a molecule containing a carboxylic acid group (e.g., a drug, targeting ligand, or functionalized nanoparticle surface)



using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

- m-PEG9-Amine
- Carboxylic acid-containing molecule (-COOH)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: MES Buffer (0.1 M, pH 4.5-6.0)
- Coupling Buffer: PBS or Bicarbonate Buffer (pH 7.2-8.5)
- Quenching Buffer: Hydroxylamine or Tris Buffer
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

- Preparation of Reagents: Allow all reagents to come to room temperature before use.
 Prepare stock solutions of the -COOH molecule, m-PEG9-Amine, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO).
- Activation of Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule in
 Activation Buffer. b. Add a 2- to 10-fold molar excess of EDC and NHS to the carboxylic acid
 solution. c. Incubate the reaction mixture for 15-30 minutes at room temperature to activate
 the carboxyl groups, forming an amine-reactive NHS ester.
- Conjugation Reaction: a. Add a 1.1- to 1.5-fold molar excess of m-PEG9-Amine (dissolved in Coupling Buffer or the same solvent) to the activated carboxylic acid solution. b. Adjust the pH of the reaction mixture to 7.2-8.0 if necessary. c. Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.



- Quenching: Add Quenching Buffer (e.g., final concentration of 10-50 mM hydroxylamine) and incubate for 15-30 minutes to quench any unreacted NHS esters.[13]
- Purification: Purify the resulting conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reversephase HPLC.
- Analysis: Characterize the final conjugate using techniques like LC-MS to confirm the molecular weight, NMR for structural verification, and functional assays as required.

Protocol 2: Direct Conjugation of **m-PEG9-Amine** to an NHS Ester-Activated Molecule

This protocol is for reacting **m-PEG9-Amine** with a molecule that has already been functionalized with an N-hydroxysuccinimide (NHS) ester. This reaction is efficient at physiological to slightly alkaline pH.[13][14]

Materials:

- m-PEG9-Amine
- NHS ester-activated molecule
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or Bicarbonate Buffer, pH 8.0-8.5
- Anhydrous DMF or DMSO
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification system (e.g., dialysis, SEC, or HPLC)

Procedure:

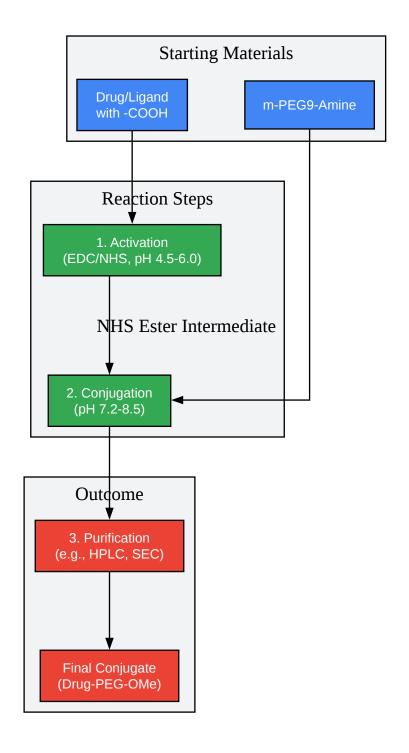
Preparation of Reactants: a. Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use, as NHS esters are susceptible to hydrolysis. b. Dissolve m-PEG9-Amine in the Reaction Buffer.



- Conjugation Reaction: a. Add the dissolved NHS ester (typically 1-5 molar equivalents relative to the amine) dropwise to the **m-PEG9-Amine** solution while stirring. The final concentration of the organic solvent should ideally be kept below 10% to maintain protein/biomolecule stability if applicable. b. Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS or TLC.[13]
- Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any remaining NHS ester and cap unreacted amine groups if desired. Incubate for 30 minutes at room temperature.
- Purification: Purify the conjugate using a suitable method (dialysis, SEC, HPLC) to remove unreacted starting materials and byproducts.
- Analysis: Confirm the successful conjugation and purity of the product using appropriate analytical techniques (e.g., MALDI-TOF MS, SDS-PAGE if conjugating to a protein, HPLC).

Visualizations

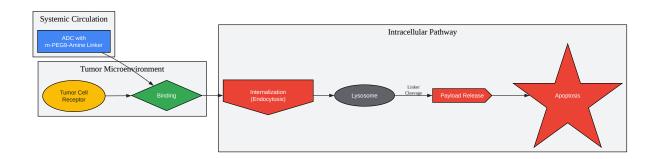




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Caption: Workflow for conjugating **m-PEG9-Amine** to a carboxylic acid.

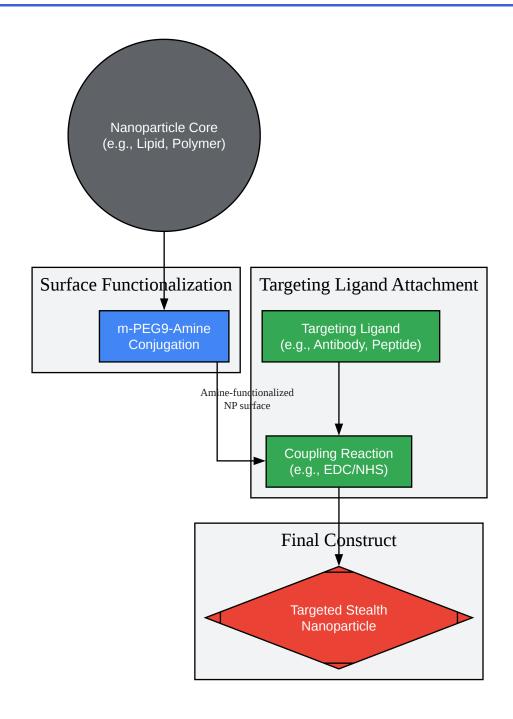




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Caption: Conceptual pathway for an Antibody-Drug Conjugate (ADC).





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Caption: Logic for creating targeted nanoparticles using **m-PEG9-Amine**.

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